2-Methyl-5-pyrimidinecarbohydrazide
Overview
Description
2-Methyl-5-pyrimidinecarbohydrazide is a chemical compound with the CAS Number: 1266378-04-4 and a molecular weight of 152.16 . The IUPAC name for this compound is 2-methyl-5-pyrimidinecarbohydrazide .
Molecular Structure Analysis
The InChI code for 2-Methyl-5-pyrimidinecarbohydrazide is 1S/C6H8N4O/c1-4-8-2-5(3-9-4)6(11)10-7/h2-3H,7H2,1H3,(H,10,11) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
2-Methyl-5-pyrimidinecarbohydrazide has a molecular weight of 152.16 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
Synthesis and Biological Activity
2-Methyl-5-pyrimidinecarbohydrazide derivatives show promise as therapeutic candidates due to their notable biological diversity in drug design. They have been synthesized in a domino reaction involving a one-pot three-component reaction, with potential for anti-plasmodial activity development (Ajani et al., 2019).
Antiviral and Antitumor Potential
Pyrimidine derivatives, including 2-Methyl-5-pyrimidinecarbohydrazide, are being explored for antiviral and antitumor activities. For example, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine has shown potency against mammalian dihydrofolate reductase and activity against Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).
Inhibition of Enzymes in Metabolic Disorders
Novel Pyrimidine-5-carboxamide compounds, which can be derived from 2-Methyl-5-pyrimidinecarbohydrazide, have been identified as Nicotinamide N-methyltransferase (NNMT) inhibitors. They show promise in the treatment of metabolic disorders such as type 2 diabetes mellitus and chronic kidney disease (Sabnis, 2021).
Enhancing RNA Stability
Pyrimidine modifications in tRNA, which could involve derivatives of 2-Methyl-5-pyrimidinecarbohydrazide, play a role in stabilizing certain RNA structures. These modifications can enhance the interaction between the pyrimidine base and the RNA backbone, thus influencing RNA function (Kawai et al., 1992).
Role in DNA Methylation and Epigenetics
5-Methylcytosine, a pyrimidine derivative, is a key player in DNA methylation, a process critical for gene regulation and development. Research on derivatives of 2-Methyl-5-pyrimidinecarbohydrazide could contribute to our understanding of epigenetic modifications in DNA (Becker et al., 1985).
properties
IUPAC Name |
2-methylpyrimidine-5-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c1-4-8-2-5(3-9-4)6(11)10-7/h2-3H,7H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIGCRJCIPEEIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-pyrimidinecarbohydrazide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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